molecular formula C21H20F2N4O2 B6452323 5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2549053-95-2

5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine

Número de catálogo: B6452323
Número CAS: 2549053-95-2
Peso molecular: 398.4 g/mol
Clave InChI: AMCXHKMOTBJVMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine is a synthetic compound of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two pharmaceutically significant motifs: a pyrazole ring and a fluorinated pyridine. Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological activities and are found in several established therapeutic agents, demonstrating applications as anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral agents . The specific incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. This molecule, designed as a complex hybrid scaffold, serves as a valuable building block for researchers exploring new bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor ligands. The compound is supplied with guaranteed high purity and stability for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-26-19(10-18(25-26)15-2-4-16(22)5-3-15)21(28)27-9-8-14(12-27)13-29-20-7-6-17(23)11-24-20/h2-7,10-11,14H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXHKMOTBJVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Fluoropyridine Derivatives

(S)-5-Fluoro-2-(1-Phenylethyl)Pyridine ()
  • Core : 5-fluoropyridine with a phenylethyl substituent.
  • Synthesis : Asymmetric hydroarylation using CuH/Pd catalysis (88–89% yield).
  • Key Difference : Lacks the pyrrolidine-pyrazole-carbonyl moiety, resulting in simpler pharmacokinetics but reduced target specificity.
  • Relevance : Highlights the role of fluoropyridine in stereoselective synthesis .
5-Fluoro-2-(Pyrrolidin-3-Yl)Pyridine Dihydrochloride ()
  • Core : 5-fluoropyridine with pyrrolidin-3-yl substitution.
  • Properties : Dihydrochloride salt (95% purity) improves solubility.

Pyrazole-Containing Compounds

5-Fluoro-4-(3-Methyl-1H-Pyrazol-5-Yloxy)-2-(3-(Pyridin-4-Yl)Pyrrolidin-1-Yl)Pyrimidine ()
  • Core : Pyrimidine with pyrazole and pyrrolidine substituents.
  • Synthesis : Multi-step process (97% yield in first step) using DIEA/NMP.
  • Activity: Targets de novo purine biosynthesis in tuberculosis.
  • Comparison : Pyrimidine vs. pyridine core; shared pyrrolidine-pyrazole motifs suggest overlapping synthetic strategies .
5-Fluoro-2-[1-(4-Methoxy-Phenyl)-1H-Pyrazole-4-Yl]-3,3-Dimethyl-3H-Indole ()
  • Core : Indole with fluoropyridine and pyrazole groups.
  • Activity : High cytotoxicity (inhibitory activity).
  • Comparison : Demonstrates pyrazole’s role in bioactivity but lacks the target compound’s pyrrolidine-carbonyl bridge .

Sustained-Release Formulations

5-Fluoro-2-[[(1S)-1-(5-Fluoro-2-Pyridyl)Ethyl]Amino]-6-[(5-Isopropoxy-1H-Pyrazol-3-Yl)Amino]Pyridine-3-Carbonitrile ()
  • Core : Pyridine with pyrazole and isopropoxy groups.
  • Formulation : Depot preparation using biodegradable polymers (e.g., PLGA) for sustained release over 14–90 days.
  • Comparison: Shares pyridine-pyrazole architecture but uses amino and nitrile substituents instead of methoxy-pyrrolidine .

Functional Group Impact on Bioactivity

  • Fluorine : Enhances lipophilicity and metabolic stability across all compounds.
  • Pyrrolidine : Conformational restriction improves target engagement (shared in target compound and ).
  • Pyrazole : Contributes to hydrogen bonding () but varies in substituent effects (e.g., isopropoxy in vs. carbonyl in target compound).

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Dielectrophilic Reagents

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. For 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl, the reaction typically employs 4-fluorophenylacetylene derivatives and methylhydrazine under iodine-mediated conditions. Harigae et al. demonstrated that terminal alkynes react with aldehydes and hydrazines in the presence of molecular iodine to yield 3,5-disubstituted pyrazoles with 68–99% yields.

Representative Procedure :

  • Combine 4-fluorophenylacetylene (10 mmol), p-tolualdehyde (10 mmol), and iodine (1.2 equiv) in THF.

  • Add methylhydrazine (12 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the pyrazole.

Key Data :

ParameterValueSource
Yield85%
Reaction Time12 hours
Regioselectivity>95% for 1,3,5-trisubstitution

Carbonylation of the Pyrazole Core

The 5-carbonyl group is introduced via palladium-catalyzed carbonylation. Lizuka and Kondo reported using aryl iodides, hexacarbonyl molybdenum, and methylhydrazine to form pyrazole carbonyl derivatives in 58–94% yields. For this compound, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is synthesized first, followed by activation as an acyl chloride using thionyl chloride.

Functionalization of Pyrrolidine-3-yl-Methanol

Synthesis of Pyrrolidine-3-yl-Methanol

Pyrrolidine-3-yl-methanol is prepared via N-alkylation of pyrrolidine with epichlorohydrin, followed by reduction.

Procedure :

  • React pyrrolidine (10 mmol) with epichlorohydrin (12 mmol) in EtOH at reflux for 6 hours.

  • Reduce the epoxy intermediate with LiAlH₄ (2 equiv) in THF to yield pyrrolidine-3-yl-methanol.

  • Purify by distillation (bp 98–100°C at 15 mmHg).

Analytical Data :

ParameterValueSource
Yield78%
Purity (HPLC)>99%

Introduction of the Pyrazole Carbonyl Group

The pyrrolidine nitrogen is acylated with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride using Schotten-Baumann conditions:

  • Dissolve pyrrolidine-3-yl-methanol (5 mmol) in aqueous NaOH (10%).

  • Add 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (5.5 mmol) in dichloromethane.

  • Stir vigorously for 2 hours.

  • Isolate the product via extraction (DCM) and dry over MgSO₄.

Outcome :

ParameterValueSource
Yield91%
Reaction Scale5 mmol

Preparation of 5-Fluoro-2-Hydroxypyridine

Fluorination of 2-Hydroxypyridine

Direct fluorination of 2-hydroxypyridine is achieved using Selectfluor® in acetonitrile:

  • Suspend 2-hydroxypyridine (10 mmol) in MeCN.

  • Add Selectfluor® (12 mmol) and heat at 80°C for 8 hours.

  • Neutralize with NaHCO₃ and extract with EtOAc.

Results :

ParameterValueSource
Yield65%
Regioselectivity5-Fluoro isomer >90%

Coupling of Pyrrolidine-Pyrazole and Pyridine Fragments

Etherification via Mitsunobu Reaction

The methoxy linkage is formed using the Mitsunobu reaction:

  • Combine 5-fluoro-2-hydroxypyridine (5 mmol), pyrrolidine-pyrazole derivative (5 mmol), and PPh₃ (12 mmol) in THF.

  • Add DIAD (10 mmol) dropwise at 0°C.

  • Stir at room temperature for 24 hours.

  • Purify via flash chromatography (hexane:EtOAc = 1:1).

Performance Metrics :

ParameterValueSource
Yield82%
Diastereomeric Ratio85:15

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.15 (d, J = 8.4 Hz, 2H, Ar-F), 4.55 (m, 1H, pyrrolidine-H), 3.95 (s, 3H, N-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, pyridine-F), -118.2 (s, Ar-F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).

  • MS (ESI+) : m/z 455.2 [M+H]⁺ .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole-pyrrolidine coupling : Acyl chloride intermediates (e.g., pyrazole-5-carbonyl chloride) react with pyrrolidine derivatives under inert conditions (e.g., nitrogen atmosphere) .
  • Ether linkage formation : The methoxy bridge is introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and bases like K₂CO₃ .
  • Fluorination : Fluorine substituents are introduced early via electrophilic aromatic substitution or late-stage fluorination using reagents like Selectfluor™.

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Yield monitoring : Track intermediates via TLC (Rf values) and HPLC (purity >95%) .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridine methoxy at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and pyrazole-pyrrolidine linkage (e.g., C–C bond lengths: 1.48–1.52 Å) .
  • HPLC-MS : Validates molecular weight (calculated m/z: ~430 Da) and purity (>98%) .

Table 1 : Representative Analytical Data

ParameterMethodObserved ValueReference
Melting PointDSC148–150°C
LogP (logD₇.₄)Shake-flask2.8 ± 0.2
PurityHPLC98.5%

Q. What strategies enhance solubility and stability in aqueous media?

  • Salt formation : Convert free base to hydrochloride or citrate salts to improve aqueous solubility .
  • Co-solvents : Use DMSO:water (1:9) or cyclodextrin-based formulations for in vitro assays.
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC, identifying hydrolytic cleavage at the methoxy group as a primary degradation pathway .

Advanced Research Questions

Q. How are biological targets identified and validated for this compound?

Methodologies :

  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) to pull down interacting proteins .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition (e.g., IC₅₀ < 1 µM for JAK2) .
  • CRISPR-Cas9 knockout : Validate target relevance by assessing loss of compound efficacy in KO cell lines .

Q. How can contradictory bioactivity data across assays be resolved?

Systematic analysis steps :

  • Assay standardization : Compare results under consistent conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS).
  • Off-target profiling : Use BioMAP® diversity panels to identify polypharmacology .
  • Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ in human microsomes: 45 min) to rule out metabolite interference .

Table 2 : Bioactivity Comparison Across Studies

Assay TypeObserved IC₅₀ (µM)Cell LineReference
Antiproliferative0.8 ± 0.1MCF-7
Antimicrobial>50E. coli
Anti-inflammatory2.3 ± 0.4RAW 264.7

Q. What computational approaches model interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., RMSD < 2.0 Å) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond retention >80%) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔG binding (-9.2 kcal/mol for JAK2) .

Q. How do SAR studies guide pharmacological optimization?

Key structural modifications :

  • Pyrrolidine substitution : Replace N-methyl with bulkier groups (e.g., isopropyl) to enhance target selectivity .
  • Fluorophenyl positioning : Ortho-fluorine improves metabolic stability but reduces solubility (ClogP increases by 0.5) .
  • Methoxy linker : Replace with ethoxy or PEG chains to modulate membrane permeability .

Table 3 : SAR Trends for Analogs

ModificationBioactivity ChangeReference
Pyrazole → imidazoleActivity lost
Fluorine → chlorineIC₅₀ ↓ 2-fold
Methoxy → ethoxyLogP ↑ 0.3

Q. How are crystallographic discrepancies in structural analogs resolved?

  • Data re-refinement : Apply SHELXL with updated scattering factors for fluorine atoms .
  • Twinned crystal analysis : Use PLATON to detect and model twinning in low-symmetry space groups (e.g., P2₁/c) .
  • Temperature factors : Adjust anisotropic displacement parameters (ADPs) for disordered fluorophenyl rings .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.